molecular formula C20H24F3N3O7S B13940036 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate

Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate

Cat. No.: B13940036
M. Wt: 507.5 g/mol
InChI Key: CKHZWFAIASTLBJ-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization of the nicotinate moiety. Common reagents used in these reactions include ethyl cyanoacetate, trifluoromethanesulfonic anhydride, and tert-butyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate can be compared with similar compounds such as:

  • Ethyl 6-[4-(tert-butoxycarbonyl)amino]-1-piperidinyl nicotinate
  • tert-Butyl 2-{2-[methoxy(methyl)amino]-2-oxoethyl}-1-piperidinecarboxylate
  • 6-[4-(tert-Butoxycarbonyl)amino]-1-piperidinyl-5-methyl-2-pyridinecarboxylic acid
  • 2-(4-(tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

Properties

Molecular Formula

C20H24F3N3O7S

Molecular Weight

507.5 g/mol

IUPAC Name

ethyl 5-cyano-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate

InChI

InChI=1S/C20H24F3N3O7S/c1-5-31-18(28)14-10-13(11-24)15(25-16(14)33-34(29,30)20(21,22)23)26-8-6-12(7-9-26)17(27)32-19(2,3)4/h10,12H,5-9H2,1-4H3

InChI Key

CKHZWFAIASTLBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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